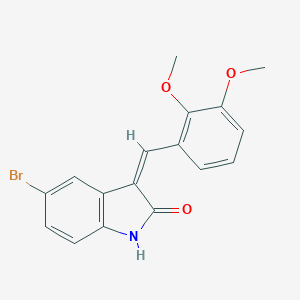![molecular formula C23H25N5O2S B307994 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307994.png)
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. A study by Hu et al. (2020) reported that this compound exhibited potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The authors also demonstrated that the compound induced apoptosis in cancer cells by activating the mitochondrial pathway.
Wirkmechanismus
The mechanism of action of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, several studies have suggested that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. For example, a study by Zhang et al. (2019) reported that the compound inhibited the phosphorylation of AKT and ERK1/2, which are crucial signaling molecules involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, a study by Hu et al. (2020) reported that the compound induced G2/M cell cycle arrest in cancer cells, which is a crucial mechanism for preventing cancer cell proliferation. The authors also demonstrated that the compound inhibited the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations for lab experiments. For example, its complex synthesis method and low yield may make it difficult to obtain large quantities of the compound for extensive studies. Additionally, the compound's mechanism of action is not fully understood, which may hinder its further development as a cancer therapy.
Zukünftige Richtungen
Despite the limitations, 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several potential future directions for research. One possible direction is to investigate the compound's effects on other signaling pathways involved in cancer cell proliferation and survival. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for the compound may also facilitate its further research and development.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising anti-tumor activity and has potential applications in various fields of research. Its complex synthesis method and limited understanding of its mechanism of action may hinder its further development, but future research may explore its potential applications and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-[3-(hexylsulfanyl)-6-(pyridin-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multistep process that requires various reagents and catalysts. The detailed synthesis method has been described in a scientific article by Zhang et al. (2019). The authors reported that the synthesis of this compound involves the condensation of 2-aminopyridine with 5-bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent cyclization of the resulting intermediate with hexanethiol and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C23H25N5O2S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
1-(3-hexylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C23H25N5O2S/c1-3-4-5-8-15-31-23-25-21-20(26-27-23)18-9-6-7-10-19(18)28(16(2)29)22(30-21)17-11-13-24-14-12-17/h6-7,9-14,22H,3-5,8,15H2,1-2H3 |
InChI-Schlüssel |
GMEIPBILFXFVSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
Kanonische SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2-chloro-6-fluorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307911.png)
![6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307912.png)

![(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307916.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline](/img/structure/B307917.png)
![1-[3-(hexylsulfanyl)-6-(4-methoxy-3-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307920.png)
![N-[1-{[2-(2-chloro-5-hydroxybenzylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B307921.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307922.png)
![1-[6-(2-bromophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307925.png)
![6-(2,5-Dimethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307926.png)
![6-[5-(2-Chlorophenyl)-2-furyl]-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307927.png)
![1-[3-(hexylsulfanyl)-6-(2,3,4-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307928.png)
![3'-[(4-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B307929.png)
![10-Bromo-3-(hexylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307934.png)